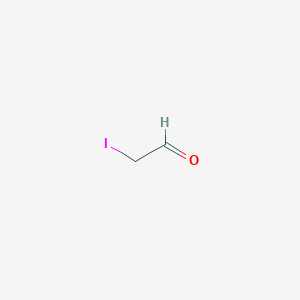
2-iodoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodoacetaldehyde is an organic compound that belongs to the class of haloacetaldehydes. It is characterized by the presence of an iodine atom attached to the carbonyl carbon of acetaldehyde. This compound is of significant interest due to its emerging role as a disinfection by-product in drinking water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-iodoacetaldehyde can be synthesized through the iodination of acetaldehyde. This process typically involves the reaction of acetaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of iodoacetaldehyde.
Industrial Production Methods: While specific industrial production methods for iodoacetaldehyde are not extensively documented, the general approach involves the iodination of acetaldehyde using industrial-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-iodoacetaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodoacetic acid.
Reduction: It can be reduced to form iodoethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Iodoacetic acid
Reduction: Iodoethanol
Substitution: Various substituted acetaldehydes, depending on the nucleophile used.
Scientific Research Applications
2-iodoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: this compound is studied for its genotoxic and cytotoxic effects on mammalian cells, making it relevant in toxicology research.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent in diagnostic imaging.
Mechanism of Action
The mechanism of action of iodoacetaldehyde involves its interaction with cellular components, leading to genotoxic and cytotoxic effects. The iodine atom in iodoacetaldehyde can form covalent bonds with nucleophilic sites in DNA and proteins, resulting in the formation of adducts that disrupt normal cellular functions. This interaction can lead to mutations, cell cycle arrest, and apoptosis .
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde without the iodine atom.
Chloroacetaldehyde: Contains a chlorine atom instead of iodine.
Bromoacetaldehyde: Contains a bromine atom instead of iodine.
Comparison:
2-iodoacetaldehyde vs. Acetaldehyde: this compound is more reactive due to the presence of the iodine atom, which makes it more prone to nucleophilic substitution reactions.
This compound vs. Chloroacetaldehyde: this compound is generally more cytotoxic and genotoxic compared to chloroacetaldehyde, due to the higher reactivity of the iodine atom.
This compound vs. Bromoacetaldehyde: Similar to chloroacetaldehyde, bromoacetaldehyde is less reactive and less toxic compared to iodoacetaldehyde.
Properties
CAS No. |
55782-51-9 |
|---|---|
Molecular Formula |
C2H3IO |
Molecular Weight |
169.95 g/mol |
IUPAC Name |
2-iodoacetaldehyde |
InChI |
InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 |
InChI Key |
XQCWOAMYQRDOQY-UHFFFAOYSA-N |
SMILES |
C(C=O)I |
Canonical SMILES |
C(C=O)I |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
iodoacetaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


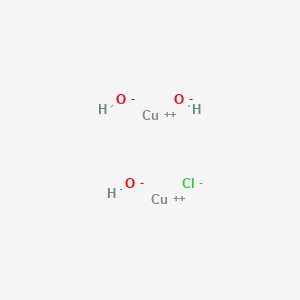
![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)
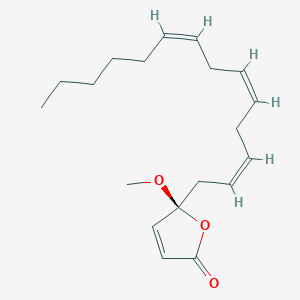
![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)
![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)
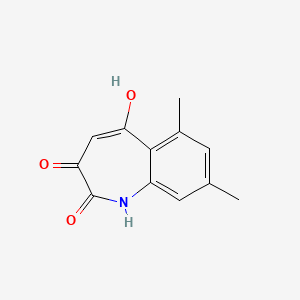
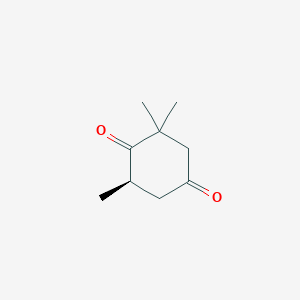
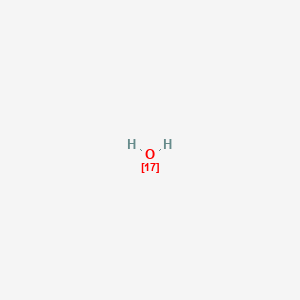
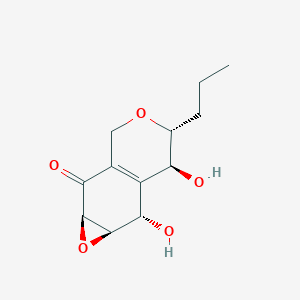
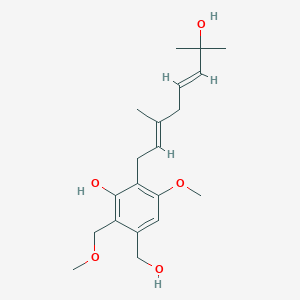
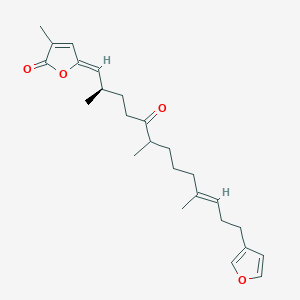
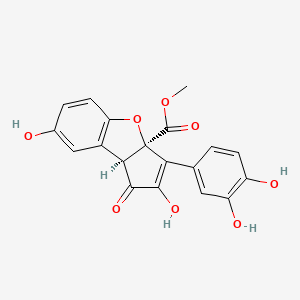
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)

